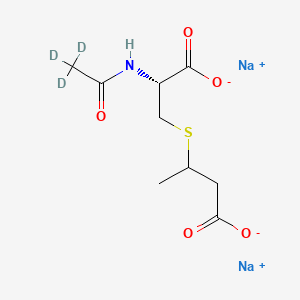![molecular formula C8H4FN3 B578112 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1260381-44-9](/img/structure/B578112.png)
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It has a molecular weight of 161.14 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” has been reported in the literature . The synthesis process involves regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” consists of a pyrrolopyridine core with a fluorine atom at the 4-position and a carbonitrile group at the 5-position . The InChI code for this compound is 1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) .
Physical And Chemical Properties Analysis
“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a solid compound . It has a molecular weight of 161.14 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a XLogP3-AA value of 1.1, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis :
- The crystal structure and molecular interactions of pyridine derivatives, including those related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been analyzed through X-ray diffraction and Hirshfeld surface analysis (Venkateshan et al., 2019).
- There's a documented concise and efficient synthesis process for "4-Fluoro-1H-pyrrolo[2,3-b]pyridine" from "1H-pyrrolo[2,3-b]pyridine N-oxide" using regioselective fluorination techniques (Thibault et al., 2003).
Biological Activity and Pharmacological Potential :
- Synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds have been conducted, implying potential pharmacological applications (Sroor, 2019).
- Docking studies and quantitative structure-activity relationship (QSAR) methods have been employed to analyze the molecular features of similar fluorinated pyrrolopyridine derivatives for their role as c-Met kinase inhibitors (Caballero et al., 2011).
Potential as Corrosion Inhibitors :
- Ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine," has shown potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Electrochemical and Spectroscopic Applications :
- The synthesis and electrochemical characterization of derivatives of "4,7-diamino-1,10-phenanthrolines" and their precursors, related to "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile," have been explored, highlighting their potential in electronic applications (Nycz et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTLURUDTJBJRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221781 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
CAS RN |
1260381-44-9 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260381-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)




![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)




![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)


